An In-depth Technical Guide to 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine: Structure, Properties, and Synthetic Insights
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Abstract
This technical guide provides a comprehensive overview of 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine, a halogenated aromatic heterocyclic compound of significant interest in medicinal and agrochemical research. The document elucidates the chemical structure, physicochemical properties, and reactivity of this molecule, with a particular focus on the principles governing its synthesis and functionalization. Drawing upon established knowledge of dichloropyrimidine chemistry, this guide offers field-proven insights into its handling, characterization, and potential applications as a versatile synthetic intermediate. The content is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals.[1] The introduction of halogen substituents, particularly chlorine, onto the pyrimidine ring dramatically alters its electronic properties, rendering it susceptible to a variety of chemical transformations. This enhanced reactivity makes chloropyrimidines, such as 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine, highly valuable intermediates in the synthesis of complex molecular architectures for drug discovery and crop protection.[2][3] This guide will delve into the specific attributes of 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine, providing a foundational understanding for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The chemical structure of 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine is characterized by a central pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions, and a 3,4-dichlorophenyl group at the 2-position.
Molecular Structure:
Figure 1: Chemical structure of 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 21139-62-8 | [Vendor Information] |
| Molecular Formula | C₁₀H₄Cl₄N₂ | [Vendor Information] |
| Molecular Weight | 293.97 g/mol | [Vendor Information] |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Melting Point | Not available. For 4,6-dichloropyrimidine: 65-67 °C. | [4][5] |
| Solubility | Soluble in common organic solvents such as ethanol, ether, and chloroform; slightly soluble in water (predicted). For 4,6-dichloropyrimidine: soluble in 95% ethanol (50 mg/mL). | Inferred from related compounds.[6] |
Reactivity and Mechanistic Considerations
The reactivity of 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine is dominated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of four electron-withdrawing chlorine atoms. This makes the chloro-substituents at the 4 and 6 positions highly susceptible to nucleophilic aromatic substitution (SₙAr).[1]
Key Reactivity Principles:
-
Positional Selectivity: In 4,6-dichloropyrimidines, both chlorine atoms are activated towards nucleophilic attack. The regioselectivity of substitution can be influenced by the nature of the nucleophile and the reaction conditions.
-
Stepwise Substitution: It is often possible to achieve sequential substitution of the chlorine atoms, allowing for the introduction of different nucleophiles at the 4 and 6 positions. This is a powerful strategy for building molecular complexity.
Figure 2: Generalized workflow for nucleophilic aromatic substitution on a 4,6-dichloropyrimidine core.
Synthesis of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine
Proposed Synthetic Pathway:
Figure 3: Proposed synthetic route to 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine.
Experimental Protocol (General Procedure):
Step 1: Synthesis of 2-(3,4-Dichlorophenyl)-4,6-dihydroxypyrimidine
-
To a solution of sodium ethoxide in ethanol, add diethyl malonate and 3,4-dichlorobenzamidine hydrochloride.
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Heat the mixture at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
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Filter the solid, wash with water and a suitable organic solvent (e.g., ethanol or ether), and dry under vacuum to yield the crude 2-(3,4-dichlorophenyl)-4,6-dihydroxypyrimidine.
Step 2: Synthesis of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine
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To a flask containing phosphorus oxychloride (POCl₃), add the crude 2-(3,4-dichlorophenyl)-4,6-dihydroxypyrimidine from the previous step.
-
A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.[7]
-
Heat the mixture at reflux for several hours. The progress of the reaction should be monitored by TLC or HPLC.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine.
Spectroscopic Characterization (Predicted)
While experimental spectra for 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to be relatively simple, showing signals only for the aromatic protons.
-
Pyrimidine Proton: A singlet for the proton at the 5-position of the pyrimidine ring.
-
Dichlorophenyl Protons: An ABX spin system for the three protons on the 3,4-dichlorophenyl ring.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbons attached to chlorine will be significantly deshielded.
Mass Spectrometry:
The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of four chlorine atoms. Fragmentation patterns will likely involve the loss of chlorine atoms and cleavage of the bond between the pyrimidine and phenyl rings.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the pyrimidine and phenyl rings. C-Cl stretching vibrations will also be present in the fingerprint region. For the related 4,6-dichloropyrimidine, IR spectra have been studied in detail.[8]
Applications in Research and Development
Derivatives of 2-aryl-4,6-dichloropyrimidine are valuable intermediates in the synthesis of a wide range of biologically active compounds.
-
Medicinal Chemistry: The pyrimidine scaffold is a common feature in many approved drugs. The ability to functionalize the 4 and 6 positions of the pyrimidine ring allows for the creation of libraries of compounds for screening against various biological targets, including kinases, which are often implicated in cancer.[9][10]
-
Agrochemicals: Many herbicides and fungicides contain a pyrimidine core. The reactivity of 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine makes it a suitable starting material for the synthesis of novel crop protection agents.[2][11]
-
Materials Science: The rigid, aromatic structure of this molecule suggests potential applications as a building block for functional materials, such as organic light-emitting diodes (OLEDs) or specialty polymers.[3]
Safety and Handling
While a specific safety data sheet (SDS) for 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine is not available, the safety precautions for related compounds such as 4,6-dichloropyrimidine and 4,6-dichloro-2-methylpyrimidine should be followed.[5][12][13][14][15]
General Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Hazard Identification (Inferred from related compounds):
-
May be harmful if swallowed, inhaled, or in contact with skin.
-
Causes skin and eye irritation.
-
May cause respiratory irritation.
Conclusion
4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine is a versatile and reactive chemical intermediate with significant potential in various fields of chemical research, particularly in the development of new pharmaceuticals and agrochemicals. Its synthesis, while requiring careful handling of hazardous reagents, is achievable through established chemical transformations. A thorough understanding of its reactivity, particularly the susceptibility of the 4 and 6 positions to nucleophilic aromatic substitution, is key to its successful application in the synthesis of more complex and potentially bioactive molecules. This guide provides a solid foundation for researchers and scientists to leverage the synthetic utility of this important compound.
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